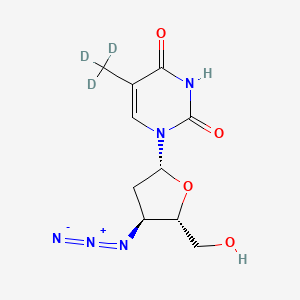
4,4-Difluoro-1-(2-iodobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(2-iodobenzyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Métodos De Preparación
The synthesis of 4,4-Difluoro-1-(2-iodobenzyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4,4-Difluoro-1-(2-iodobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated analogs of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced biological activity and metabolic stability.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-(2-iodobenzyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
4,4-Difluoro-1-(2-iodobenzyl)piperidine can be compared with other similar compounds such as:
4,4-Difluoropiperidine: Lacks the iodo group, making it less versatile in substitution reactions.
4,4-Difluoro-1-(2-bromobenzyl)piperidine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
4,4-Difluoro-1-(2-chlorobenzyl)piperidine: Contains a chlorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H14F2IN |
|---|---|
Peso molecular |
337.15 g/mol |
Nombre IUPAC |
4,4-difluoro-1-[(2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Clave InChI |
IWAFLIGHQMWQCY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)

![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)









![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)

